Aphidicolin-17-monoacetate

描述

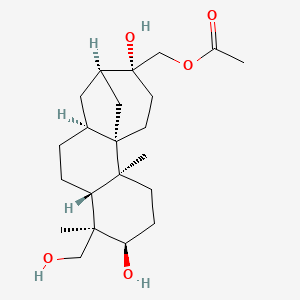

Structure

2D Structure

3D Structure

属性

分子式 |

C22H36O5 |

|---|---|

分子量 |

380.5 g/mol |

IUPAC 名称 |

[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate |

InChI |

InChI=1S/C22H36O5/c1-14(24)27-13-22(26)9-8-21-11-16(22)10-15(21)4-5-17-19(2,12-23)18(25)6-7-20(17,21)3/h15-18,23,25-26H,4-13H2,1-3H3/t15-,16+,17-,18+,19-,20-,21-,22-/m0/s1 |

InChI 键 |

GAPINCSXTLCIPV-BORIEPGUSA-N |

手性 SMILES |

CC(=O)OC[C@]1(CC[C@]23C[C@H]1C[C@@H]2CC[C@@H]4[C@@]3(CC[C@H]([C@@]4(C)CO)O)C)O |

规范 SMILES |

CC(=O)OCC1(CCC23CC1CC2CCC4C3(CCC(C4(C)CO)O)C)O |

同义词 |

aphidicolin-17-acetate aphidicolin-17-monoacetate |

产品来源 |

United States |

The Significance of Selective Dna Polymerase Inhibition in Biological Studies

The precise and controlled replication of DNA is fundamental to all life. DNA polymerases are the enzymes responsible for synthesizing new DNA strands, and eukaryotes possess several distinct types, each with a specialized role. The ability to selectively inhibit a specific DNA polymerase is crucial for understanding its unique function within the complex machinery of the cell. scbt.com

Selective inhibitors act as molecular probes, allowing researchers to halt the activity of one polymerase while others remain functional. scbt.com This approach is instrumental in:

Elucidating the roles of different DNA polymerases: By observing the cellular consequences of inhibiting a specific polymerase, scientists can deduce its contribution to processes like DNA replication, repair, and recombination. scbt.comacs.org

Synchronizing cell cultures: Many selective DNA polymerase inhibitors, including the parent compound aphidicolin (B1665134), can reversibly arrest cells at a specific point in the cell cycle, such as the G1/S border. nih.govmdpi.com This synchronization is invaluable for studying cell cycle-dependent events.

Investigating DNA repair mechanisms: Understanding how cells respond to the inhibition of a particular DNA polymerase can shed light on the intricate pathways that maintain genomic integrity. acs.org

Developing potential therapeutic agents: The knowledge gained from studying selective inhibitors can inform the design of new drugs that target DNA replication in cancer cells or pathogens. researcher.lifenih.govmdpi.com

An Overview of Aphidicolin 17 Monoacetate As a Diterpenoid Research Compound

Isolation from Fungal Species: Phoma betae Frank PS-13

Phoma betae Frank PS-13, a fungus known to cause leaf spot disease in sugar beets, has been identified as a producer of several aphidicolin-related compounds. researchgate.netnih.govnih.gov From the culture filtrates of this fungus, researchers have successfully isolated and identified three key phytotoxins: aphidicolin, 3-deoxyaphidicolin (B1253851), and this compound. researchgate.netnih.govnih.govresearcher.life The isolation of these compounds from P. betae has been instrumental in studying their biological activities, particularly their role as specific inhibitors of eukaryotic DNA polymerase α. researchgate.netnih.govnih.gov

Initial studies with P. betae also led to the isolation of aphidicolin's 3α,18-orthoacetate ester. researchgate.net Further research involving the treatment of Phoma betae with cytochrome P-450 inhibitors resulted in the accumulation of biosynthetic precursors of aphidicolin, providing valuable insights into its formation pathway. researchgate.net

Occurrence in Other Microorganisms: Tolypocladium inflatum and Cephalosporium aphidicola (for aphidicolin parent compound)

Beyond Phoma betae, other microorganisms are known to produce aphidicolin and its analogues. The fungus Tolypocladium inflatum is a notable source of aphidicolin derivatives. ebi.ac.uk From the crude extract of T. inflatum, several aphidicolin analogues, named inflatins, have been isolated. researchgate.netmdpi.com These include inflatin A, inflatin B, and inflatin G, alongside aphidicolin and this compound itself. researchgate.netresearchgate.netmdpi.com

The parent compound, aphidicolin, was first isolated from the fungus Cephalosporium aphidicola. nih.govscripps.eduwikipedia.org This discovery paved the way for the identification of a new class of tetracyclic diterpenoid antibiotics. wikipedia.org C. aphidicola has been a key organism for studying the biosynthesis of aphidicolin. rsc.orgrsc.org Research on this fungus has revealed the biotransformation of various precursors into aphidicolin and has led to the identification of minor metabolites, including 16β,18-dihydroxyaphidicolan-17-oic acid and this compound. researchgate.net

The following table summarizes the key aphidicolane compounds and their microbial sources:

| Compound | Microbial Source(s) |

| Aphidicolin | Phoma betae, Cephalosporium aphidicola, Tolypocladium inflatum, Nigrospora oryzae researchgate.netnih.govnih.govwikipedia.org |

| This compound | Phoma betae, Tolypocladium inflatum, Cephalosporium aphidicola researchgate.netnih.govnih.govebi.ac.uk |

| 3-Deoxyaphidicolin | Phoma betae researchgate.netnih.govnih.gov |

| Inflatins (A, B, G) | Tolypocladium inflatum researchgate.netresearchgate.netmdpi.com |

| 3α,18-orthoacetate ester of aphidicolin | Phoma betae researchgate.net |

| 16β,18-dihydroxyaphidicolan-17-oic acid | Cephalosporium aphidicola researchgate.net |

Biosynthetic Pathways of Aphidicolin and its Monoacetate Derivatives

The biosynthesis of aphidicolin is a complex process that has been primarily elucidated through studies in Cephalosporium aphidicola and Phoma betae. researchgate.net The pathway involves the cyclization of geranylgeranyl diphosphate (B83284) to form the characteristic tetracyclic aphidicolane skeleton. researchgate.net This initial cyclization is catalyzed by a bifunctional diterpene synthase. frontiersin.org

Subsequent steps in the pathway involve a series of hydroxylation reactions at specific carbon atoms, catalyzed by cytochrome P-450 monooxygenases. tandfonline.comoup.com The currently accepted sequence of these oxidations begins with the formation of aphidicolan-16β-ol, followed by hydroxylations at C-18, C-3α, and finally C-17 to yield aphidicolin. researchgate.net

The formation of this compound is a result of the acetylation of the hydroxyl group at the C-17 position of the aphidicolin molecule. This acetylation is a common modification observed for many natural products and is likely carried out by an acetyltransferase enzyme.

Labeling studies using isotopes have been crucial in confirming the biosynthetic sequence. rsc.orgrsc.org For instance, experiments with ¹⁴C and ¹⁸O in C. aphidicola have shown that the major pathway to aphidicolin proceeds through 16β-alcohols. rsc.orgrsc.org A minor pathway involving the epoxidation of an aphidicol-16-ene intermediate has also been proposed based on ²H-labeling studies. rsc.org

The key enzymatic steps in the later stages of aphidicolin biosynthesis are:

Hydroxylation at C-18: Conversion of 16β-hydroxyaphidicolane to 16β,18-dihydroxyaphidicolane.

Hydroxylation at C-3: Conversion of 16β,18-dihydroxyaphidicolane to 3α,16β,18-trihydroxyaphidicolane.

Hydroxylation at C-17: Conversion of 3α,16β,18-trihydroxyaphidicolane to aphidicolin.

Acetylation at C-17: Conversion of aphidicolin to this compound.

Production and Identification of Aphidicolin Analogues from Natural Sources

The chemical diversity of aphidicolanes extends beyond the parent compound and its 17-monoacetate derivative. Various analogues have been isolated and identified from natural fungal sources, each with unique structural modifications.

From Tolypocladium inflatum, in addition to aphidicolin and this compound, a series of analogues known as inflatins have been characterized. researchgate.netmdpi.com Inflatin A and B are examples of such derivatives. mdpi.com A more recently discovered analogue from this fungus is inflatin G. researchgate.netresearchgate.netmdpi.com The structures of these compounds were determined using NMR spectroscopy and other analytical techniques. mdpi.com

Phoma betae has also yielded other aphidicolin-related compounds, such as 3-deoxyaphidicolin and the 3α,18-orthoacetate ester of aphidicolin. researchgate.netnih.govnih.govresearchgate.net The study of these naturally occurring analogues is important for understanding the structure-activity relationships within the aphidicolane class of compounds.

The following table provides a list of some of the identified aphidicolin analogues and their source organisms:

| Aphidicolin Analogue | Source Organism |

| Inflatins A, B, G | Tolypocladium inflatum researchgate.netresearchgate.netmdpi.com |

| 3-Deoxyaphidicolin | Phoma betae researchgate.netnih.govnih.gov |

| 3α,18-orthoacetate ester of aphidicolin | Phoma betae researchgate.net |

| 16β,18-dihydroxyaphidicolan-17-oic acid | Cephalosporium aphidicola researchgate.net |

| 3α,6β,16β,17,18-Pentahydroxyaphidicolane | Cephalosporium aphidicola researchgate.net |

| 3α,11β,16β,17,18-Pentahydroxyaphidicolane | Cephalosporium aphidicola researchgate.net |

Molecular Mechanism of Action: Inhibition of Dna Polymerases

Specificity Towards Eukaryotic DNA Polymerase Alpha (Pol α)

Aphidicolin-17-monoacetate exhibits a high degree of specificity for the B-family of DNA polymerases, particularly eukaryotic DNA polymerase alpha (Pol α). nih.govnih.govmedchemexpress.comadipogen.comnbs-bio.com Pol α is the principal enzyme responsible for the initiation of DNA replication in eukaryotic cells. Research has consistently shown that this compound and its parent compound, aphidicolin (B1665134), effectively halt DNA synthesis by directly interfering with the activity of Pol α. nih.govnih.govcellsignal.com This selective inhibition of Pol α is a key characteristic of the compound's molecular action, making it a specific tool for studying DNA replication processes. nih.gov

Differential Effects on DNA Polymerase Beta (Pol β) and Gamma (Pol γ)

A critical aspect of this compound's mechanism is its differential impact on various DNA polymerases. While it is a potent inhibitor of Pol α, studies have demonstrated that it does not inhibit DNA polymerase beta (Pol β) or DNA polymerase gamma (Pol γ). nih.govmedchemexpress.comnih.govmedchemexpress.com Pol β is primarily involved in DNA base excision repair, and Pol γ is responsible for the replication of mitochondrial DNA. The inability of this compound to inhibit these polymerases underscores its specificity for the replicative DNA polymerase α. nih.govnih.govcellsignal.com This selectivity is crucial for its application in distinguishing between different modes of DNA synthesis within the cell.

Structural Basis of DNA Polymerase Inhibition by this compound

The structural interactions between the inhibitor, DNA polymerase, and the DNA template provide a detailed picture of the inhibition mechanism.

Crystal structure analysis of the parent compound, aphidicolin, has shown that it forms a stable ternary complex with DNA polymerase alpha and the DNA/RNA template. nih.govresearchgate.netosti.gov The inhibitor docks at the active site of Pol α, effectively blocking the binding of the incoming nucleotide. researchgate.netosti.gov This complex involves the inhibitor, the enzyme, and the nucleic acid substrate, physically obstructing the catalytic process of DNA elongation. cellsignal.comresearchgate.net The formation of this stable, non-productive complex is the structural basis for the potent inhibition of DNA replication.

Upon binding, aphidicolin induces significant conformational changes within the active site of DNA polymerase alpha. nih.govresearchgate.net A key structural change involves the rotation of the template guanine (B1146940) base at the active site. nih.govosti.gov This rotation prevents the proper base pairing with an incoming dCTP, further contributing to the blockage of DNA synthesis. The inhibitor itself fits into a hydrophobic pocket formed by the terminal base pair and several residues of the enzyme, displacing the space that would normally be occupied by the base and sugar of the incoming dNTP. researchgate.net These induced conformational shifts are fundamental to the inhibitor's ability to selectively and effectively halt the action of DNA polymerase alpha.

Ternary Complex Formation with DNA Polymerase Alpha and DNA/RNA

Absence of Inhibition on RNA and Protein Synthesis

A defining feature of this compound's specificity is its lack of effect on other major biosynthetic pathways within the cell. Numerous studies have confirmed that while it markedly inhibits in vivo DNA synthesis, it does not affect RNA synthesis (transcription) or protein synthesis (translation). nih.govmedchemexpress.comnih.govmedchemexpress.comresearchgate.netszabo-scandic.com This high degree of selectivity for DNA polymerase α-mediated DNA replication, without interfering with other essential cellular processes, reinforces its value as a specific biochemical probe. nih.gov

Data Tables

Table 1: Differential Inhibition of Eukaryotic DNA Polymerases by this compound

| DNA Polymerase | Inhibition by this compound | Primary Cellular Function |

| DNA Polymerase Alpha (Pol α) | Strong Inhibition nih.govmedchemexpress.com | Initiation of nuclear DNA replication |

| DNA Polymerase Beta (Pol β) | No Inhibition nih.govmedchemexpress.com | Base excision repair |

| DNA Polymerase Gamma (Pol γ) | No Inhibition nih.govmedchemexpress.com | Mitochondrial DNA replication |

Table 2: Kinetic Data for Inhibition of Sea Urchin DNA Polymerase Alpha

| Inhibitor | Type of Inhibition | Competitive Substrate | Ki Value |

| This compound | Competitive nih.gov | dCTP nih.gov | 0.89 µg/ml nih.govresearchgate.net |

Cellular and Subcellular Effects in Research Models

Inhibition of Deoxyribonucleic Acid (DNA) Synthesis

Aphidicolin-17-monoacetate is a selective inhibitor of eukaryotic DNA polymerase α. medchemexpress.comszabo-scandic.com This inhibitory action is central to its effects on cellular processes. Unlike other DNA polymerase inhibitors, it does not affect DNA polymerase β and DNA polymerase γ. medchemexpress.comszabo-scandic.comnih.gov The primary mechanism of inhibition is competitive with respect to deoxycytidine triphosphate (dCTP). nih.govresearchgate.net This means that this compound directly competes with dCTP for the binding site on DNA polymerase α, thereby halting DNA chain elongation. nih.govresearchgate.net

This selective inhibition of DNA polymerase α leads to a marked decrease in in vivo DNA synthesis in various eukaryotic cells, including HeLa cells and sea urchin embryos, without affecting RNA and protein synthesis. medchemexpress.comszabo-scandic.comnih.gov The specificity and potent inhibitory action of this compound have established it as a critical compound for studying the intricacies of eukaryotic DNA replication. nih.govoup.com

| Target Enzyme | Type of Inhibition | Competitive Substrate | Reference(s) |

|---|---|---|---|

| DNA Polymerase α | Competitive | dCTP | nih.gov, researchgate.net |

| DNA Polymerase β | No Inhibition | N/A | medchemexpress.com, nih.gov, szabo-scandic.com |

| DNA Polymerase γ | No Inhibition | N/A | medchemexpress.com, nih.gov, szabo-scandic.com |

Impact on Cell Cycle Progression and Regulation

The inhibition of DNA synthesis by this compound has profound consequences for cell cycle progression, making it a valuable agent for synchronizing cell cultures and studying cell cycle checkpoints.

G1/S Phase Border Arrest in Eukaryotic Cells

A primary and well-characterized effect of this compound is the arrest of eukaryotic cells at the G1/S phase boundary. nih.gov By inhibiting DNA polymerase α, the enzyme essential for initiating DNA replication, the compound prevents cells from entering the S phase, the period of DNA synthesis. nih.govnih.gov This reversible arrest has been instrumental in synchronizing cell populations for various experimental purposes. nih.govnih.gov Upon removal of the compound, cells can proceed synchronously into the S phase, allowing for detailed studies of the events occurring during this critical phase of the cell cycle.

Effects on Cell Division and Cleavage in Developmental Models

In developmental models such as sea urchin embryos, this compound's impact on DNA synthesis directly affects cell division and cleavage. nih.govresearchgate.net Treatment of fertilized sea urchin eggs with the compound leads to a delay in cleavage and can result in abnormal development, such as decomposition before blastulation. nih.govresearchgate.net This is attributed to the absence of DNA synthesis, which can lead to achromosomal cleavage. nih.gov

Interestingly, the developmental stage of the embryo dictates its sensitivity to the compound. nih.gov When sea urchin blastulae are treated with aphidicolin (B1665134) before the thickening of the vegetal plate, developmental arrest occurs prior to gastrulation. nih.gov However, if the treatment is applied after the vegetal plate has thickened, development can proceed to the pluteus stage, even with significant inhibition of DNA synthesis and a halt in cell division. nih.gov This suggests that later stages of morphogenesis and differentiation can be uncoupled from DNA synthesis and cell division. nih.gov

| Developmental Model | Effect of this compound | Developmental Outcome | Reference(s) |

|---|---|---|---|

| Sea Urchin Embryos (early treatment) | Inhibition of DNA synthesis and cell division | Delayed cleavage, decomposition before blastulation, arrest before gastrulation | nih.gov, nih.gov, researchgate.net |

| Sea Urchin Embryos (late treatment) | Inhibition of DNA synthesis and cell division | Development continues to pluteus stage | , nih.gov |

| Xenopus laevis Embryos | Inhibition of DNA replication | Blocks cell cycle progression | nih.gov, nih.gov |

Modulation of DNA Damage Response Pathways

This compound's ability to stall DNA replication forks makes it a potent inducer of replication stress, a condition that activates the DNA damage response (DDR) pathways. This property has been exploited to investigate the mechanisms that maintain genomic integrity.

Role in Ataxia-Telangiectasia and Rad3-Related (ATR) Kinase Studies

The Ataxia-Telangiectasia and Rad3-Related (ATR) kinase is a central player in the DDR, specifically in response to single-stranded DNA that forms at stalled replication forks. plos.orgwikipedia.org this compound-induced replication stress is a classic method to activate the ATR signaling pathway. sigmaaldrich.com Studies using Xenopus laevis egg extracts have shown that ATR associates with chromatin after the initiation of replication and its presence accumulates when DNA replication is inhibited by aphidicolin. nih.gov This has been crucial in demonstrating that ATR is a replication-dependent chromatin-binding protein required for the DNA replication checkpoint. nih.gov The use of this compound has helped to elucidate the role of ATR in phosphorylating downstream targets, such as Chk1, to prevent premature entry into mitosis and maintain genome stability. nih.govplos.org

Implications for Cellular Viability and Proliferation in in vitro Systems

Research conducted on sea urchin embryos and HeLa cells revealed that this compound markedly inhibits in vivo DNA synthesis, without affecting RNA and protein synthesis. nih.govresearchgate.net The mode of action on DNA polymerase alpha is competitive inhibition with respect to dCTP. nih.gov In studies using fertilized sea urchin eggs, treatment with this compound led to a delay in cleavage and eventual decomposition before the blastulation stage, which suggests a failure of chromosomal division due to the block in DNA synthesis. nih.gov

While it is a potent inhibitor, structural analysis and comparative studies indicate that the acetylation at the 17-hydroxyl position slightly diminishes its inhibitory capacity compared to the parent compound, aphidicolin. The modification results in a more than 10-fold reduction of the inhibitory activity against DNA polymerase α. oup.com

Studies on various human cancer cell lines have explored the cytotoxic potential of this compound. It has demonstrated modest cytotoxic activity against several lines, indicating an impact on cell viability. mdpi.comsemanticscholar.org

Table 1: Inhibitory Effects of this compound on DNA Polymerase α

| Parameter | Enzyme Source | Value | Reference |

|---|---|---|---|

| Ki Value | Sea Urchin | 0.89 µg/ml | nih.gov |

| Inhibition Mode | Sea Urchin, HeLa cells, Toad oocytes | Competitive with dCTP | nih.gov |

Table 2: Cytotoxic Activity of this compound against Human Cell Lines

| Cell Line | Cell Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| A549 | Lung Carcinoma | >40 | mdpi.comsemanticscholar.org |

| CNE1-MP1 | Nasopharyngeal Carcinoma | >40 | mdpi.comsemanticscholar.org |

| A375 | Malignant Melanoma | >40 | mdpi.comsemanticscholar.org |

| MCF-7 | Breast Adenocarcinoma | >40 | mdpi.comsemanticscholar.org |

| HaCaT | Human Keratinocyte (Non-cancerous) | 35.2 | semanticscholar.org |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The parent compound, aphidicolin, is widely used in research to synchronize cell cultures at the G1/S border of the cell cycle. oup.comnih.gov By inhibiting DNA polymerase, it arrests cells at the beginning of the S phase, which halts proliferation. nih.govebi.ac.uk This effect is generally reversible. oup.com In some cancer cell lines, such as AtT-20 pituitary tumor cells, aphidicolin has been shown to decrease cell proliferation and induce apoptosis. nih.govebi.ac.uk It achieves this by increasing the levels of tumor suppressor proteins like p53 and p27 while decreasing cyclin E. nih.gov Furthermore, aphidicolin has been observed to selectively kill neuroblastoma cells in vitro, while having only a moderate effect on the viability of several other human cell lines, including HeLa, A549, and Caco-2. nih.gov These findings for aphidicolin provide a broader context for understanding the biological activities of its derivatives like this compound.

Aphidicolin 17 Monoacetate As a Tool in Biomedical Research

Protocols for Mammalian Cell Culture Synchronization

The ability of aphidicolin (B1665134) and its derivatives to reversibly arrest the cell cycle at the G1/S boundary is instrumental for synchronizing populations of cultured mammalian cells. oup.comnih.gov By inhibiting DNA polymerase α, these compounds halt the progression of cells into the S phase, leading to an accumulation of cells at this specific checkpoint. oup.comhellobio.com

A typical synchronization protocol involves treating a logarithmically growing cell culture with the inhibitor for a predetermined period. nih.gov The duration of treatment is often based on the cell line's doubling time and cell cycle distribution. nih.gov Once the desired level of synchronization is achieved, the block is released by simply washing the cells and replacing the inhibitor-containing medium with a fresh one, allowing the synchronized cells to proceed through the S phase in unison. nih.gov

However, a single treatment may result in a portion of cells being trapped within the S phase rather than precisely at the G1/S border. nih.gov To enhance the quality of synchronization, protocols often incorporate additional steps. These can include a double-block method, where cells are released from an initial block and then subjected to a second treatment, or combining the inhibitor block with other synchronization techniques like mitotic shake-off. nih.gov For instance, in one study, Chinese hamster ovary (CHO) cells were effectively synchronized by treatment with aphidicolin. researchgate.net

Table 1: Common Cell Synchronization Strategies Incorporating Aphidicolin Derivatives

| Strategy | Description | Purpose |

| Single Block | Cells are treated with the inhibitor for a single, extended period to arrest them at the G1/S boundary. | To achieve a basic level of synchronization for various cell cycle studies. |

| Double Block | Involves two sequential inhibitor treatments separated by a release period in a drug-free medium. | To obtain a more tightly synchronized cell population compared to a single block. nih.gov |

| Combination with Mitotic Shake-off | Cells are first synchronized in mitosis by mechanical detachment and then treated with the inhibitor as they progress to the G1/S phase. | To improve the precision of the G1/S arrest. nih.gov |

| Combination with Thymidine (B127349) Block | A thymidine block is used prior to or following the inhibitor treatment to further refine the cell cycle arrest. | To leverage two different mechanisms of DNA synthesis inhibition for a more robust synchronization. nih.gov |

Applications in Investigating DNA Replication Dynamics and Fork Stalling

Aphidicolin-17-monoacetate and its parent compound are pivotal in studying the intricate dynamics of DNA replication. By inhibiting DNA polymerase α, these compounds can induce replication stress, which is the slowing or stalling of replication forks. qmul.ac.uknih.gov This induced stress allows researchers to investigate the cellular responses to such events.

When replication forks stall, it can lead to the uncoupling of the replicative helicase and polymerase activities. biorxiv.org The helicase may continue to unwind DNA, generating stretches of single-stranded DNA (ssDNA), which is a key signal for activating the DNA damage response and the intra-S phase checkpoint. biorxiv.orgnih.gov Studies using DNA fiber analysis in human fibroblasts have shown that transient treatment with aphidicolin can cause replication forks to pause near newly activated origins in early S phase. nih.gov

The controlled induction of fork stalling is also used to study how cells restart stalled forks and repair the associated DNA lesions to maintain genome integrity. plos.org For example, research has shown that in response to replication stress induced by polymerase inhibitors, cells activate specific pathways involving endonucleases to cleave stalled forks, which can be a step towards repair and restart. plos.org This process is crucial for preventing the collapse of replication forks, which can lead to highly toxic DNA double-strand breaks. nih.gov

Utilization in Studies of DNA Repair Mechanisms

The inhibition of DNA synthesis by compounds like aphidicolin is a powerful method to probe DNA repair mechanisms, particularly excision repair. When DNA is damaged, for instance by UV irradiation, cells initiate excision repair, which involves removing the damaged segment and synthesizing a new stretch of DNA. Aphidicolin can be used to specifically block the synthesis step of this process. nih.gov

Research has demonstrated that in the presence of aphidicolin, single-strand breaks accumulate in UV-irradiated normal human fibroblasts. nih.gov This occurs because the cell can excise the damaged DNA but cannot complete the repair by filling the gap due to the inhibition of DNA polymerase α. nih.gov This finding provides direct evidence for the involvement of DNA polymerase α in the DNA repair process. nih.gov

Furthermore, the induction of replication stress and fork stalling by these inhibitors activates the Ataxia Telangiectasia and Rad3-related (ATR) checkpoint pathway, a major sensor of replication-associated DNA damage. sigmaaldrich.com This allows researchers to study the signaling cascade that responds to stalled and collapsed replication forks, protecting the genome until repair can be completed. nih.govsigmaaldrich.com

Employing this compound to Probe Chromosome Structure and Fragile Site Expression

Aphidicolin and its derivatives are widely used to induce the expression of common fragile sites (CFSs) on metaphase chromosomes. mdpi.comnih.govfrontiersin.org CFSs are specific genomic loci that are prone to forming gaps or breaks when cells are exposed to replicative stress. mdpi.comnih.gov These sites are considered an inherent part of chromosome structure and are conserved across the population. mdpi.com

The mechanism behind this induction is believed to be the partial inhibition of DNA replication, which exacerbates the difficulty of replicating certain regions of the genome. frontiersin.org Characteristics that contribute to the fragility of these sites include late replication timing, a scarcity of replication origins, and the presence of very long genes. mdpi.com When replication forks slow down or stall within these regions due to the presence of an inhibitor like aphidicolin, they may not be fully replicated before the cell enters mitosis, leading to visible breaks. mdpi.com

Research has used aphidicolin to induce and map numerous CFSs. For example, it was used to confirm the expression of CFS 1p31.1 and CFS 3q13.3 in human fetal lung fibroblasts. mdpi.com The study of aphidicolin-induced fragile sites is critical as these regions are often associated with chromosomal breakpoints observed in cancer. nih.gov

Table 2: Research Findings on Aphidicolin-Induced Fragile Sites

| Fragile Site | Chromosomal Location | Key Finding | Reference |

| FRA3B | 3p14.2 | The most frequently expressed CFS; its expression is significantly enhanced by aphidicolin treatment. | sigmaaldrich.com |

| CFS 1p31.1 | 1p31.1 | Expression confirmed in fetal lung fibroblasts (IMR-90) after aphidicolin induction. | mdpi.com |

| CFS 3q13.3 | 3q13.3 | Expression confirmed in fetal lung fibroblasts (IMR-90) after aphidicolin induction. | mdpi.com |

| FRA16C / FRA10E | 16q22.1 / 10q25.2 | Found to span the same genomic regions as the non-expanded alleles of rare fragile sites FRA16B and FRA10B, suggesting a shared mechanism of fragility. | nih.gov |

Chemical Synthesis, Modification, and Structure Activity Relationships of Aphidicolin 17 Monoacetate and Analogues

Synthetic Approaches to Aphidicolin (B1665134) and its Derivatives

The complex, sterically congested tetracyclic core of aphidicolin presents a significant challenge to synthetic chemists. Nevertheless, several total syntheses of (±)-aphidicolin have been accomplished, demonstrating various strategic approaches to constructing its bicyclo[3.2.1]octane C/D ring system. researchgate.netwiley.com Notable total syntheses have been reported by researchers such as Trost, Holton, and Corey, each employing unique methodologies to assemble the intricate framework. researchgate.netnih.govacs.org For instance, one approach utilized a palladium-catalyzed cycloalkenylation process to create a key bicyclo[3.2.1]octane intermediate. nih.gov Another synthesis involved a 15-step process starting from a known dione, featuring key steps like a Claisen rearrangement and a carbonylation reaction to complete the aphidicolin skeleton. researchgate.net

Despite the success of these total syntheses, they are often lengthy and complex. Consequently, many derivatives, including Aphidicolin-17-monoacetate, are more commonly prepared through semi-synthesis, starting from the natural product aphidicolin itself, which can be isolated from the mold Cephalosporium aphidicola. researchgate.netresearchgate.net The preparation of this compound involves the selective acetylation of the primary hydroxyl group at the C-17 position. jst.go.jpnih.gov This selective modification is possible due to the different reactivities of the four hydroxyl groups present in the parent aphidicolin molecule. jst.go.jp Further modifications can be made; for example, the 3,18-acetonide can be obtained from the 17-acetate derivative, highlighting the utility of semi-synthetic routes for generating a variety of analogues for research. jst.go.jp

Comparative Analysis of Inhibitory Effects of Aphidicolin Derivatives on DNA Polymerase Alpha

The inhibitory potency of aphidicolin analogues against DNA polymerase α is highly sensitive to structural modifications. Aphidicolin acts as a competitive inhibitor with respect to dCTP. nih.gov this compound has been shown to be a potent inhibitor of DNA synthesis in HeLa cells and sea urchin embryos. researchgate.netmedchemexpress.com However, its inhibitory activity against the purified DNA polymerase α enzyme is reported to be about 10-fold weaker than the parent aphidicolin. nih.govnih.gov

Studies comparing a range of derivatives have revealed that modifications at different positions have varying impacts on inhibitory activity:

Modifications at C-17: Acetylation at C-17 (forming this compound) reduces, but does not eliminate, inhibitory activity. nih.gov

Modifications at C-16 and C-17: Derivatives lacking the hydroxyl groups at both the C-16 and C-17 positions are approximately 100-fold weaker inhibitors than aphidicolin. nih.govnih.gov

Modifications at C-3 and C-18: Alterations to the hydroxyl groups in the A-ring, specifically at C-3 and C-18, lead to a significant loss of activity. nih.gov For instance, 17,18-diacetyl and 3,17,18-triacetyl derivatives were found to be inactive. nih.govnih.gov Similarly, the 3-epimer of aphidicolin is also inactive. nih.gov

Deoxy Derivatives: In contrast, 3-deoxyaphidicolin (B1253851) shows inhibitory activity comparable to aphidicolin itself, suggesting that the C-3 hydroxyl group, while important for orientation, may not be essential for the core inhibitory action if the rest of the molecule maintains the correct conformation. researchgate.netjst.go.jp

Table 1: Comparative Inhibitory Effects of Aphidicolin Derivatives on DNA Polymerase α

| Compound | Modification | Relative Inhibitory Potency (vs. Aphidicolin) | Reference |

|---|---|---|---|

| Aphidicolin | Parent Compound | 1x (Baseline) | nih.govnih.gov |

| This compound | Acetylation at C-17 | ~10x weaker | nih.govnih.gov |

| 3-Deoxyaphidicolin | Removal of OH at C-3 | Comparable | jst.go.jp |

| 16,17-Dehydro-16-deoxyaphidicolin | Removal of OH at C-16 and C-17 | ~100x weaker | nih.gov |

| 17,18-Diacetyl-aphidicolin | Acetylation at C-17 and C-18 | Inactive | nih.gov |

| 3,17,18-Triacetyl-aphidicolin | Acetylation at C-3, C-17, and C-18 | Inactive | nih.gov |

| 3-epi-Aphidicolin | Epimerization at C-3 | Inactive | nih.gov |

Elucidation of Structure-Activity Relationships (SAR) for DNA Polymerase Inhibition

The comparative data from various analogues have allowed for a detailed understanding of the structure-activity relationships (SAR) for the inhibition of DNA polymerase α. nih.gov The key takeaways from SAR studies are:

The A-Ring Hydroxyls are Critical: The hydroxyl groups at C-3 and C-18 play a crucial role in the interaction with the enzyme. nih.gov Any modification or removal of the C-18 hydroxyl group, in particular, results in a dramatic loss of inhibitory activity, indicating its essential role in binding. nih.gov

The D-Ring Diol System: The diol system at C-16 and C-17 is vital for potent inhibition. While acetylation at the primary C-17 hydroxyl is tolerated to some extent, modifications to the tertiary C-16 hydroxyl are generally detrimental. oup.com The crystal structure of DNA polymerase α in a complex with aphidicolin reveals that the inhibitor occupies the dNTP binding site, and the specific orientation of these hydroxyl groups is key to its mechanism. oup.comnih.gov

Hydrophobicity and Hydrophilicity Balance: The tetracyclic core provides a hydrophobic scaffold, while the four hydroxyl groups provide specific hydrogen bonding interactions within the enzyme's active site. This balance is crucial, and attempts to significantly increase solubility by adding polar groups have so far resulted in decreased activity. nih.gov

Design and Development of Novel Aphidicolin-Based Inhibitors for Research Purposes

The unique mechanism of action and high specificity of aphidicolin make it an attractive scaffold for designing new chemical probes and potential therapeutic agents. oup.com While over 50 modifications have been generated, none have surpassed the parent compound's inhibitory activity, largely due to a lack of structural information until recently. oup.comnih.gov The elucidation of the crystal structure of human DNA polymerase α complexed with aphidicolin has provided a significant breakthrough, offering a rational basis for the design of new derivatives. oup.comnih.gov

Research efforts are now focused on:

Improving Pharmacokinetic Properties: A major limitation of aphidicolin for clinical use is its low solubility and rapid clearance from plasma. nih.gov Future design efforts will likely focus on modifications that improve solubility without disrupting the key interactions with the polymerase active site identified in the crystal structure.

Creating Probes for Enzyme Studies: Novel analogues can be designed as tools to further explore the active site of DNA polymerases. For example, derivatives with photo-activatable or cross-linking groups could be used to covalently label and identify amino acid residues in the binding pocket.

Enhancing Potency and Selectivity: With the structural blueprint of the aphidicolin-polymerase interaction, it is now more feasible to design novel derivatives with potentially enhanced inhibitory properties or altered selectivity profiles for different B-family DNA polymerases. oup.comosti.gov

Natural and Semi-Synthetic Aphidicolane Analogues: Inflatin Series

In addition to semi-synthetic derivatives, a number of naturally occurring aphidicolane analogues have been discovered, most notably the inflatin series isolated from the fungus Tolypocladium inflatum. researchgate.net These compounds share the same core aphidicolane skeleton as aphidicolin but feature different oxygenation patterns.

For example, Inflatin A and Inflatin B are two such analogues. researchgate.net The discovery of these natural variants, alongside aphidicolin and this compound from the same fungal source, provides insight into the biosynthetic pathways that produce these complex diterpenoids. researchgate.net Studies on these natural analogues contribute to the broader understanding of the SAR of the aphidicolane class and may offer new starting points for the development of novel inhibitors. For instance, Inflatin G, another aphidicolin analogue, was isolated and, along with aphidicolin and this compound, showed modest cytotoxic activity against several human cancer cell lines. researchgate.net

常见问题

Basic: What methodologies are recommended for isolating Aphidicolin-17-monoacetate from fungal sources?

This compound can be isolated from fungal strains like Tolypocladium inflatum using chromatographic techniques coupled with spectroscopic validation. Key steps include:

- Extraction : Use organic solvents (e.g., ethyl acetate) to extract secondary metabolites from fungal cultures.

- Purification : Employ column chromatography (e.g., silica gel) for preliminary separation, followed by HPLC for refinement.

- Structural validation : Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism (CD) with [Rh₂(OCOCF₃)₄] complexes are critical for confirming stereochemistry and acetate moiety placement .

- Purity assessment : High-resolution mass spectrometry (HR-MS) and HPLC-UV profiling ensure compound integrity .

Basic: How is the cytotoxicity of this compound evaluated in cancer cell lines?

Standard protocols involve:

- Cell line selection : Use diverse human cancer cell lines (e.g., A549, MCF-7) to assess broad-spectrum activity .

- Dose-response assays : Perform MTT or SRB assays over 48–72 hours to measure IC₅₀ values.

- Controls : Include positive controls (e.g., doxorubicin) and vehicle-treated cells to validate assay conditions.

- Data normalization : Express results as percentage viability relative to untreated cells, with triplicate technical replicates .

Advanced: How should researchers address contradictions in cytotoxicity data between studies?

Discrepancies may arise from:

- Cell line heterogeneity : Verify cell line authenticity via STR profiling to rule out cross-contamination.

- Assay conditions : Standardize incubation times, serum concentrations, and solvent controls (e.g., DMSO ≤0.1%).

- Compound stability : Pre-test degradation under assay conditions using LC-MS.

- Statistical rigor : Apply ANOVA with post-hoc tests to confirm significance thresholds (e.g., p < 0.05) .

Advanced: What challenges exist in stereochemical characterization of Aphidicolin derivatives, and how can they be resolved?

This compound’s tetracyclic diterpene structure presents challenges in:

- Stereocenter assignment : Use NOESY NMR to determine spatial proximity of protons.

- Differentiating analogs : Compare CD spectra of Rh₂-complexed derivatives; this compound exhibits distinct Cotton effects vs. non-acetylated forms .

- Crystal limitations : If X-ray crystallography fails, computational modeling (e.g., DFT) can predict stable conformers .

Advanced: How can experimental protocols be optimized for reproducibility in this compound studies?

- Detailed documentation : Follow guidelines from Beilstein Journal of Organic Chemistry: report solvent batches, instrumentation models, and software versions .

- Replication : Include independent biological replicates (≥3) and pre-register protocols on platforms like protocols.io .

- Supplementary data : Deposit raw NMR, MS, and cytotoxicity datasets in repositories (e.g., Figshare) for peer validation .

Advanced: What strategies are effective in differentiating this compound from co-isolated analogs?

- Chromatographic resolution : Optimize HPLC gradients using C18 columns and mobile phases (e.g., acetonitrile/water) tailored to polar acetates.

- Tandem MS : Use MS/MS fragmentation patterns to distinguish molecular ions (e.g., m/z 385.2 for this compound vs. 343.2 for deacetylated forms).

- Biological profiling : Compare bioactivity across cell lines; this compound may show cell-type-specific potency distinct from parent compounds .

Basic: What ethical and safety guidelines apply when handling this compound in lab settings?

- Safety protocols : Follow OSHA standards for cytotoxic agents: use fume hoods, PPE (gloves, lab coats), and proper waste disposal.

- Ethical reporting : Disclose conflicts of interest and funding sources per International Journal of Academic Research guidelines .

- Data transparency : Adhere to CONSORT-EHEALTH criteria for reporting experimental variables and statistical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。